molecular formula C14H14 B14556560 Benzene, (5,5-dimethyl-1,3-hexadiynyl)- CAS No. 62217-46-3

Benzene, (5,5-dimethyl-1,3-hexadiynyl)-

Cat. No.: B14556560
CAS No.: 62217-46-3
M. Wt: 182.26 g/mol
InChI Key: AYDHWWIGVRPXPY-UHFFFAOYSA-N
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Description

Benzene, (5,5-dimethyl-1,3-hexadiynyl)-, also known by its IUPAC name (5,5-dimethylhexa-1,3-diyn-1-yl)benzene, is an organic compound with the molecular formula C14H14. This compound features a benzene ring substituted with a 5,5-dimethyl-1,3-hexadiynyl group, which includes two triple bonds and a dimethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- typically involves the coupling of a benzene derivative with a 5,5-dimethyl-1,3-hexadiyne precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(0) complex

    Co-catalyst: Copper(I) iodide

    Base: Triethylamine or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 80°C

Industrial Production Methods: While specific industrial production methods for Benzene, (5,5-dimethyl-1,3-hexadiynyl)- are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzene, (5,5-dimethyl-1,3-hexadiynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.

    Reduction: Hydrogenation of the triple bonds using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Formation of carboxylic acids or diketones

    Reduction: Formation of alkanes

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Benzene, (5,5-dimethyl-1,3-hexadiynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Benzene, (5,5-dimethyl-1,3-hexadiynyl)- involves its interaction with molecular targets through its functional groups. The triple bonds and benzene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biochemical pathways, including enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

    Benzene, 1,3-dimethyl-:

    Benzene, 1-ethyl-3,5-dimethyl-: Contains an ethyl group and two methyl groups on the benzene ring.

    Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Features a tert-butyl group and two methyl groups on the benzene ring.

Uniqueness: Benzene, (5,5-dimethyl-1,3-hexadiynyl)- is unique due to the presence of the 5,5-dimethyl-1,3-hexadiynyl group, which imparts distinct electronic and steric properties. This makes it different from other benzene derivatives that lack such a complex substituent.

Properties

CAS No.

62217-46-3

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

5,5-dimethylhexa-1,3-diynylbenzene

InChI

InChI=1S/C14H14/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,1-3H3

InChI Key

AYDHWWIGVRPXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC#CC1=CC=CC=C1

Origin of Product

United States

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